1-Ethyl-2-(ethylthio)benzene
Description
Contextualization within Aromatic Sulfur Chemistry
Aromatic sulfur compounds are a significant class of organic molecules that feature a sulfur atom directly attached to an aromatic ring. acs.org This category is a vital part of organosulfur chemistry, which studies the properties and synthesis of organic compounds containing sulfur. wikipedia.org Organosulfur compounds are ubiquitous in nature and play crucial roles in biochemistry. wikipedia.orgscbt.com For instance, the amino acids cysteine and methionine, essential for life, are organosulfur compounds. wikipedia.orgscbt.com
Thioanisole (B89551) and its derivatives are a subclass of aromatic sulfides, specifically aryl alkyl sulfides, where a methyl group is attached to the sulfur atom, which in turn is bonded to an aromatic ring. cdnsciencepub.com The compound 1-Ethyl-2-(ethylthio)benzene falls into the broader class of aryl alkyl sulfides, which are characterized by the general structure RSR′, where R is an aryl group and R' is an alkyl group. britannica.com These compounds are the sulfur analogs of ethers. britannica.com The study of such compounds often involves understanding the electronic interactions between the sulfur atom's non-bonding electrons and the π-electron system of the aromatic ring. rsc.org These interactions influence the molecule's reactivity and physical properties. rsc.orgresearchgate.net
The reactivity of substituted thioanisoles, for example, in electrophilic aromatic substitution, is a subject of interest. pearson.com The sulfur atom can influence the reaction's rate and the position of substitution on the aromatic ring. Furthermore, the oxidation of the sulfur atom in aryl sulfides can lead to the formation of sulfoxides and sulfones, which are important functional groups in their own right. jmaterenvironsci.com
Importance of Aryl Alkyl Sulfides in Organic Synthesis and Materials Science
Aryl alkyl sulfides, including substituted thioanisoles, are highly valuable compounds in several scientific and industrial fields. jmaterenvironsci.com They serve as crucial intermediates in organic synthesis, providing pathways to a variety of other important molecules. jmaterenvironsci.comtandfonline.com The development of efficient methods for the synthesis of aryl alkyl sulfides is an active area of research, with numerous protocols developed using various catalysts and reaction conditions. tandfonline.comorganic-chemistry.org These synthetic methods often focus on the formation of the carbon-sulfur (C–S) bond, a key transformation in organic chemistry. tandfonline.com
In the realm of materials science, aryl sulfides are integral components in the creation of advanced materials. nih.gov For example, sulfur-containing polymers like aryl polythioethers exhibit enhanced properties compared to their ether counterparts. nih.gov The unique characteristics of the sulfur atom, such as its soft and polarizable nature, lead to a strong affinity for metal ions, making aryl thioethers key components in sulfur-functionalized metal-organic frameworks (MOFs). nih.gov
The applications of aryl alkyl sulfides extend to various industries:
Pharmaceuticals: Many biologically active compounds and drugs contain the aryl sulfide (B99878) moiety. nih.govnanomaterchem.com Their synthesis is a critical step in the development of new therapeutic agents. jmaterenvironsci.comsciencedaily.com
Agrochemicals: Certain organosulfur compounds are utilized as pesticides. jmaterenvironsci.com
Industrial Processes: Thioethers are used in manufacturing, and as solvents and fragrances. jmaterenvironsci.com
The synthesis of these important compounds can be approached in several ways, including the alkylation of thiols, transition-metal-catalyzed cross-coupling reactions, and more recently, thiol-free methods to avoid the use of foul-smelling and toxic starting materials. jmaterenvironsci.comnanomaterchem.comsciencedaily.com
Structural Significance of the this compound Motif within its Chemical Class
The specific structure of this compound, with an ethyl group and an ethylthio group positioned ortho to each other on a benzene (B151609) ring, presents distinct structural features that influence its chemical behavior. The spatial arrangement of these two substituents can lead to steric interactions that may affect the conformation of the molecule, such as the orientation of the ethylthio group relative to the plane of the benzene ring. cdnsciencepub.com
The electronic properties of the substituents also play a crucial role. Both the ethyl group (an alkyl group) and the ethylthio group are generally considered to be activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the presence of both on the ring leads to a more complex substitution pattern.
The study of related substituted thioanisoles has shown that the nature and position of substituents can significantly impact the electronic structure and reactivity of the molecule. rsc.orgresearchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density on the sulfur atom and the aromatic ring, thereby influencing the molecule's participation in chemical reactions. rsc.org In the case of this compound, the interplay between the electronic effects of the ethyl and ethylthio groups, along with potential steric hindrance, defines its unique chemical character within the family of aryl alkyl sulfides.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAJKAYFKLXAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558906 | |
| Record name | 1-Ethyl-2-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90927-72-3 | |
| Record name | 1-Ethyl-2-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl 2 Ethylthio Benzene
Direct Synthesis Approaches
Direct synthesis methodologies aim to introduce the ethyl and ethylthio groups onto the benzene (B151609) ring in a controlled manner. These strategies are often designed to achieve specific substitution patterns through the inherent directing effects of the substituents or through the use of specialized reagents.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental process in aromatic chemistry. However, achieving the desired 1,2-disubstitution pattern requires careful consideration of the directing effects of the substituents and potential side reactions.
To achieve ortho-selectivity, a more controlled approach such as Directed ortho-Metalation (DoM) can be employed. In this strategy, the heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile. The ethylthio group can potentially serve as a DMG, directing the lithiation to the ortho position. Subsequent reaction with an ethylating agent, such as ethyl iodide, would yield the desired 1-Ethyl-2-(ethylthio)benzene. This method offers high regioselectivity, overcoming a major limitation of classical Friedel-Crafts alkylation.
Hypothetical Reaction Scheme for Directed ortho-Metalation:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Ethylthiobenzene | Ethyl iodide | 1. n-Butyllithium, THF, -78 °C | This compound |
| 2. Ethyl iodide |
An alternative electrophilic aromatic substitution strategy involves the introduction of an ethylthio group onto an ethylbenzene (B125841) starting material. Direct thioalkylation of aromatic compounds is less common than alkylation. A potential pathway could involve the reaction of ethylbenzene with a reagent that can deliver an electrophilic "EtS+" equivalent, though such reagents are often highly reactive and can lead to side reactions.
A more plausible approach would again involve Directed ortho-Metalation. While an ethyl group is not a classical DMG, its presence on the ring could influence the site of lithiation if a directing group were also present. However, a more direct DoM approach would be to start with a molecule that already contains a powerful DMG and then introduce the ethyl and ethylthio groups sequentially.
Coupling Reactions Involving Thiolates and Halogenated Ethylbenzenes
Coupling reactions provide a powerful and versatile alternative to electrophilic aromatic substitution for the formation of carbon-sulfur bonds. These methods typically involve the reaction of a nucleophilic sulfur species with an electrophilic aromatic partner.
Nucleophilic aromatic substitution (SNA) offers a direct route to this compound. This reaction would involve the displacement of a halide from an ortho-haloethylbenzene, such as 1-bromo-2-ethylbenzene or 1-iodo-2-ethylbenzene, by an ethylthiolate nucleophile, typically sodium or potassium ethanethiolate. nbinno.com The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgchadsprep.commasterorganicchemistry.com In the absence of such activating groups, the reaction conditions may need to be more forcing, potentially requiring high temperatures or the use of a catalyst.
General Reaction Scheme for Nucleophilic Aromatic Substitution:
| Aryl Halide | Nucleophile | Solvent | Product |
| 1-Bromo-2-ethylbenzene | Sodium ethanethiolate | DMF or DMSO | This compound |
| 1-Iodo-2-ethylbenzene | Sodium ethanethiolate | DMF or DMSO | This compound |
This table outlines a feasible synthetic approach based on the principles of nucleophilic aromatic substitution.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-S bonds. Palladium- and copper-based catalytic systems are commonly employed for this purpose.
In a typical palladium-catalyzed approach, an ortho-haloethylbenzene would be coupled with ethanethiol (B150549) in the presence of a palladium catalyst, a suitable ligand, and a base. A variety of palladium sources and phosphine-based ligands can be utilized to facilitate the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.
Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, provides another effective method. This reaction typically involves the coupling of an aryl iodide with a thiol in the presence of a copper(I) catalyst and a base. rsc.orguu.nl These reactions are often performed at elevated temperatures and can be tolerant of a wide range of functional groups.
Representative Conditions for Transition Metal-Catalyzed Cross-Coupling:
| Aryl Halide | Thiol | Catalyst System | Base | Solvent |
| 1-Bromo-2-ethylbenzene | Ethanethiol | Pd(dba)₂, Xantphos | Cs₂CO₃ | Toluene |
| 1-Iodo-2-ethylbenzene | Ethanethiol | CuI | K₂CO₃ | DMF |
This table provides examples of potential catalytic systems for the synthesis of this compound based on established cross-coupling methodologies.
Cycloaddition and Rearrangement-Based Syntheses
While cycloaddition reactions are powerful tools for the construction of cyclic systems, their direct application to the synthesis of simple substituted benzenes like this compound is not a common or straightforward strategy. Reactions such as the Diels-Alder cycloaddition, followed by an extrusion of a small molecule like carbon dioxide, carbon monoxide, or sulfur dioxide, are primarily employed for the synthesis of highly substituted or complex aromatic and polyaromatic systems. mdpi.com For instance, [4+2] cycloaddition of cyclopentadienones with acetylenes leads to multisubstituted benzene derivatives after the extrusion of carbon monoxide. mdpi.com
Similarly, photochemical cycloaddition reactions of ethenes to the benzene ring can yield complex polycyclic skeletons. ias.ac.in These methods, however, are generally not efficient for introducing simple alkyl and thioether substituents at specific positions on a benzene ring.
Rearrangement reactions are also not typically the primary choice for synthesizing a simple structure like this compound. Such reactions are more often associated with the formation of more stable isomers or the generation of complex structures from specific precursors. Therefore, cycloaddition and rearrangement-based syntheses are not considered standard or practical methods for the preparation of this particular compound.
Indirect Synthetic Routes and Precursor Transformations
Indirect routes, which involve the modification of readily available precursors, represent a more practical and common approach for the synthesis of this compound. These methods can be subdivided based on the starting material and the key bond-forming or functional group transformation step.
One of the most versatile strategies for synthesizing aryl sulfides involves the formation of the carbon-sulfur bond through the coupling of an aryl halide with a thiol or its corresponding thiolate. nih.gov This approach is a cornerstone of aryl sulfide (B99878) synthesis and can be adapted for the preparation of this compound.
A plausible synthetic route would begin with a suitably substituted aryl sulfur compound, such as 2-chlorothiophenol or 2-bromothiophenol. The synthesis would proceed in two main steps:
S-Alkylation: The initial step involves the reaction of the thiophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. This reaction forms the ethylthioether linkage.
C-Alkylation: The subsequent step would be a Friedel-Crafts alkylation or a related cross-coupling reaction to introduce the ethyl group at the ortho position to the ethylthio group. However, the ethylthio group is an ortho-, para-director in electrophilic aromatic substitution, which would not favor the formation of the desired 1,2-disubstituted product.
A more regioselective approach would involve a directed ortho-metalation strategy. Starting with (ethylthio)benzene, treatment with a strong base like n-butyllithium would lead to deprotonation at the ortho position due to the directing effect of the sulfur atom. The resulting aryllithium species can then be quenched with an electrophilic ethylating agent, such as ethyl iodide, to yield this compound.
Table 1: Potential Reactions for Modification of Aryl Sulfur Scaffolds
| Starting Material | Reagents | Product | Reaction Type |
| 2-Halothiophenol | 1. Base (e.g., NaOH) 2. Ethyl halide (e.g., EtI) | 1-Halo-2-(ethylthio)benzene | S-Alkylation |
| 1-Halo-2-(ethylthio)benzene | Ethylating agent, Catalyst | This compound | Cross-coupling |
| (Ethylthio)benzene | 1. n-BuLi 2. Ethyl iodide | This compound | Directed ortho-metalation |
An alternative strategy begins with an ethyl-substituted benzene ring and introduces the ethylthio group in a subsequent step. This approach leverages well-established methods for electrophilic aromatic substitution. libretexts.org
A common starting material for this route would be ethylbenzene. The synthesis would likely proceed as follows:
Sulfonation/Chlorosulfonation: Ethylbenzene can be treated with fuming sulfuric acid to introduce a sulfonic acid group, primarily at the ortho and para positions. Alternatively, reaction with chlorosulfonic acid would yield the corresponding sulfonyl chloride.
Reduction: The resulting sulfonyl chloride or sulfonic acid can then be reduced to the corresponding thiol. Various reducing agents, such as zinc and sulfuric acid or lithium aluminum hydride, can be employed for this transformation.
S-Alkylation: The final step involves the alkylation of the in situ generated or isolated 2-ethylthiophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to afford this compound.
Another approach involves the direct thiolation of ethylbenzene. However, direct C-S bond formation on an unactivated benzene ring can be challenging and may lack regioselectivity.
Table 2: Potential Reactions for Functionalization of Ethyl-Substituted Benzene Rings
| Starting Material | Reagents | Intermediate | Final Product |
| Ethylbenzene | 1. H₂SO₄/SO₃ 2. PCl₅ or SOCl₂ | 2-Ethylbenzenesulfonyl chloride | This compound |
| Ethylbenzene | 1. Chlorosulfonic acid 2. Zn/H₂SO₄ 3. Ethyl halide/Base | 2-Ethylthiophenol | This compound |
This approach focuses on modifying a pre-existing thioether that already contains the core aryl-sulfur bond but requires further functionalization to introduce the ethyl group on the benzene ring.
For instance, one could start with a precursor like 2-(ethylthio)benzoic acid or 2-(ethylthio)acetophenone. The synthesis would then involve the reduction of the carbonyl group to an ethyl group.
Starting with 2-(ethylthio)benzoic acid: The carboxylic acid can be reduced to a primary alcohol using a reagent like lithium aluminum hydride. The alcohol can then be converted to a halide (e.g., using PBr₃) and subsequently reduced to the ethyl group.
Starting with 2-(ethylthio)acetophenone: The ketone can be reduced to the corresponding ethyl group via methods such as the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).
These multi-step sequences provide a reliable means of controlling the regiochemistry of the final product.
Table 3: Potential Reactions for Derivatization of Thioether Precursors
| Precursor | Key Transformation | Reagents | Product |
| 2-(Ethylthio)benzoic acid | Reduction of carboxylic acid | 1. LiAlH₄ 2. PBr₃ 3. Reduction | This compound |
| 2-(Ethylthio)acetophenone | Reduction of ketone | Hydrazine, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | This compound |
Derivatization and Functionalization of 1 Ethyl 2 Ethylthio Benzene
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. wikipedia.org In 1-Ethyl-2-(ethylthio)benzene, the benzene ring is rendered electron-rich and thus highly activated towards electrophiles by two ortho, para-directing substituents: the ethyl group (-CH₂CH₃) and the ethylthio group (-SCH₂CH₃).
The ethyl group is a weak activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect. The ethylthio group is a moderately activating group that directs to the ortho and para positions via resonance, where the sulfur atom's lone pairs of electrons can be donated to the aromatic system.
Given the 1,2-substitution pattern, the directing effects of these two groups combine. The positions ortho and para to the ethyl group are C6 and C4. The positions ortho and para to the ethylthio group are C3 and C5 (ortho) and C1 (para, already substituted). Steric hindrance from the adjacent ethyl and ethylthio groups will significantly influence the regioselectivity of incoming electrophiles. The C4 and C6 positions are the most electronically activated and, therefore, the most probable sites for substitution.
Halogenation Reactions and Regioselectivity
Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen (e.g., chlorine, bromine). masterorganicchemistry.com This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. makingmolecules.com
For this compound, halogenation is expected to proceed readily due to the activated nature of the ring. The primary products would be the 4-halo and 6-halo derivatives. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at the C6 position compared to the more accessible C4 position.
Table 1: Predicted Halogenation Reactions and Products
| Reagents | Expected Major Products | Reaction Type |
| Br₂, FeCl₃ | 1-(4-Bromo-2-(ethylthio)phenyl)ethane, 1-(2-Bromo-6-(ethylthio)phenyl)ethane | Bromination |
| Cl₂, AlCl₃ | 1-(4-Chloro-2-(ethylthio)phenyl)ethane, 1-(2-Chloro-6-(ethylthio)phenyl)ethane | Chlorination |
Nitration and Sulfonation Studies
Nitration, the introduction of a nitro group (-NO₂), is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.org
Similar to halogenation, nitration and sulfonation of this compound are directed to the C4 and C6 positions. A potential side reaction during these processes is the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone, particularly under the strong oxidizing conditions of nitration.
Table 2: Predicted Nitration and Sulfonation Reactions
| Reagents | Expected Major Products | Reaction Type |
| HNO₃, H₂SO₄ | 1-(4-Nitro-2-(ethylthio)phenyl)ethane, 1-(2-Nitro-6-(ethylthio)phenyl)ethane | Nitration |
| Fuming H₂SO₄ | 4-Ethyl-3-(ethylthio)benzenesulfonic acid, 2-Ethyl-3-(ethylthio)benzenesulfonic acid | Sulfonation |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are pivotal for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves an alkyl halide and a Lewis acid catalyst, while acylation uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org
Acylation of this compound would lead to the formation of ketones, with the acyl group adding primarily at the C4 position due to steric considerations. Unlike alkylation, acylation has the advantage of not being prone to polysubstitution because the resulting ketone is less reactive than the starting material. libretexts.org
Alkylation is often more complex due to the possibility of carbocation rearrangements and polyalkylation, as the newly added alkyl group can further activate the ring. libretexts.orgmasterorganicchemistry.com The reaction of this compound with an alkyl halide in the presence of a Lewis acid would be expected to yield a mixture of products, with substitution favored at the less sterically hindered C4 position.
Table 3: Predicted Friedel-Crafts Reactions
| Reagents | Expected Major Product (Acylation) | Expected Major Product (Alkylation) | Reaction Type |
| CH₃COCl, AlCl₃ | 1-(4-Acetyl-2-(ethylthio)phenyl)ethane | N/A | Acylation |
| CH₃CH₂Cl, AlCl₃ | N/A | 1,4-Diethyl-2-(ethylthio)benzene | Alkylation |
Reactions Involving the Ethyl Group
The ethyl group attached to the benzene ring also presents opportunities for functionalization, primarily at the benzylic position (the carbon atom directly attached to the ring).
Oxidation Reactions
The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can oxidize the ethyl group. Depending on the reaction conditions, this can yield either a ketone (acetophenone derivative) or, with more vigorous oxidation, cleave the ethyl group to form a carboxylic acid (benzoic acid derivative). The sulfur atom of the ethylthio group is also prone to oxidation under these conditions, potentially forming a sulfoxide or sulfone.
For instance, the oxidation of ethylbenzene (B125841) with potassium permanganate yields benzoic acid. doubtnut.com A similar transformation is expected for this compound, likely leading to 2-(ethylthio)benzoic acid, assuming the ethylthio group remains intact or is later reduced back from an oxidized state. Milder oxidation could potentially yield 1-(2-(ethylthio)phenyl)ethan-1-one.
Radical Functionalization
The benzylic hydrogen atoms of the ethyl group can be selectively replaced via free radical reactions. A common method for this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). This reaction proceeds via a radical chain mechanism. pearson.com
This method would selectively introduce a bromine atom at the benzylic position of the ethyl group, yielding 1-(1-bromoethyl)-2-(ethylthio)benzene. This product can then serve as a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of other functional groups at that position.
Table 4: Predicted Side-Chain Functionalization Reactions
| Reagents | Expected Major Product | Reaction Type |
| KMnO₄, heat | 2-(Ethylthio)benzoic acid | Oxidation |
| N-Bromosuccinimide (NBS), light (hν) | 1-(1-Bromoethyl)-2-(ethylthio)benzene | Radical Bromination |
Transformations of the Ethylthio Group
The ethylthio group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives with altered electronic and steric properties, making them valuable for various applications in materials science and synthetic chemistry.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the ethylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions are fundamental transformations that significantly impact the chemical and physical properties of the parent molecule. The introduction of oxygen atoms to the sulfur center withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.
The oxidation is typically carried out using a range of oxidizing agents. The choice of reagent and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. For instance, mild oxidizing agents under controlled conditions will favor the formation of the sulfoxide, while stronger oxidizing agents or harsher conditions will lead to the fully oxidized sulfone.
Common Oxidizing Agents for Sulfide Oxidation:
| Oxidizing Agent | Product(s) | Typical Conditions |
| Hydrogen peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, room temperature to reflux |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Dichloromethane (B109758), 0°C to room temperature |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Methanol/water, room temperature |
| Potassium permanganate (KMnO₄) | Sulfone | Acetic acid/water, heat |
This table presents illustrative data based on general sulfide oxidation reactions.
Desulfurization Reactions
The removal of the ethylthio group, a process known as desulfurization, is a useful synthetic strategy to obtain the corresponding ethylbenzene derivative. This transformation can be achieved through various reductive methods, with Raney nickel being one of the most common reagents for this purpose. The reaction proceeds via the hydrogenolysis of the carbon-sulfur bond.
Desulfurization can be particularly useful in multi-step syntheses where the ethylthio group is initially used to direct the substitution pattern on the aromatic ring and is subsequently removed.
Typical Desulfurization Methods:
| Reagent | Product | Typical Conditions |
| Raney Nickel | 1,2-Diethylbenzene (B43095) | Ethanol, reflux |
| Nickel Boride | 1,2-Diethylbenzene | Sodium borohydride, nickel(II) chloride, methanol |
This table is based on general desulfurization reactions of aryl sulfides.
Ligand Formation via Sulfur Coordination
The sulfur atom in the ethylthio group possesses lone pairs of electrons that can be donated to a metal center, allowing this compound to act as a ligand in coordination chemistry. The formation of metal complexes can lead to novel materials with interesting catalytic or photophysical properties. The presence of the ortho-ethyl group can provide steric hindrance around the coordinating sulfur atom, which can influence the geometry and stability of the resulting metal complex.
The coordination chemistry of thioethers is extensive, with complexes formed with a variety of transition metals such as palladium, platinum, gold, and rhodium. The nature of the metal-sulfur bond can range from a simple dative bond to more complex interactions involving back-bonding.
Synthesis of Polyfunctionalized Derivatives
The synthesis of polyfunctionalized derivatives of this compound involves the introduction of additional functional groups onto the aromatic ring. The position of this new substituent is directed by the combined electronic and steric effects of the existing ethyl and ethylthio groups.
The ethyl group is an ortho-, para-directing activator, while the ethylthio group is also an ortho-, para-directing activator. The combined directing effects of these two groups will primarily direct incoming electrophiles to the positions ortho and para to each group. However, due to steric hindrance from the existing substituents, substitution at certain positions may be disfavored. The primary positions for electrophilic aromatic substitution would be C4 and C6.
Examples of Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagent(s) | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-2-(ethylthio)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-ethyl-3-(ethylthio)benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Ethyl-3-(ethylthio)phenyl)ethan-1-one |
This table illustrates the expected major products based on the directing effects of the substituents.
Advanced Spectroscopic Characterization of 1 Ethyl 2 Ethylthio Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 1-Ethyl-2-(ethylthio)benzene is expected to show distinct signals corresponding to the aromatic protons and the protons of the two different ethyl groups.
Aromatic Region (δ 7.0-7.4 ppm): The four protons on the benzene (B151609) ring will appear in the aromatic region. Due to the ortho-substitution pattern, these protons are chemically distinct and will likely exhibit a complex multiplet pattern resulting from spin-spin coupling with each other. The signals are expected to be in a range similar to that of 1,2-diethylbenzene (B43095) and (ethylthio)benzene. researchgate.netchemicalbook.com
Ethyl Group (Ring-Bound) (CH₂ at ~δ 2.6 ppm, CH₃ at ~δ 1.2 ppm): The ethyl group directly attached to the benzene ring will show a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons. The chemical shift of the methylene group is downfield due to the deshielding effect of the aromatic ring, similar to what is observed in ethylbenzene (B125841). docbrown.info
Ethylthio Group (S-CH₂) at ~δ 2.9 ppm, S-CH₂-CH₃ at ~δ 1.3 ppm): The ethyl group of the ethylthio moiety will also present a quartet and a triplet. The methylene (-S-CH₂-) protons are adjacent to the sulfur atom, which is less electronegative than carbon, but their proximity to the aromatic ring influences their chemical shift. Data for (ethylthio)benzene shows these protons at approximately δ 2.91 ppm. chemicalbook.com The terminal methyl protons are expected at around δ 1.29 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 7.0 - 7.4 | Multiplet | - |
| Ar-CH₂ -CH₃ | ~ 2.6 | Quartet | ~ 7.6 |
| Ar-CH₂-CH₃ | ~ 1.2 | Triplet | ~ 7.6 |
| S-CH₂ -CH₃ | ~ 2.9 | Quartet | ~ 7.4 |
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display ten distinct signals, as the molecule lacks any plane of symmetry.
Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the aromatic carbons. Two of these will be for the substituted ipso-carbons (C1 and C2), which will appear further downfield. The remaining four signals correspond to the C-H carbons of the ring. The chemical shifts can be estimated from data for ethylbenzene and related derivatives. docbrown.infopressbooks.pub For ethylbenzene, the substituted carbon is at δ 144.2 ppm, while the other aromatic carbons range from δ 125.7 to 128.4 ppm. docbrown.info
Aliphatic Carbons: Four signals are expected for the aliphatic carbons of the two ethyl groups.
The ring-bound -CH₂- carbon is expected around δ 29.0 ppm, and the -CH₃ carbon around δ 15.5 ppm, based on data for ethylbenzene. docbrown.info
For the ethylthio group, the -S-CH₂- carbon is anticipated around δ 26-30 ppm, and the terminal -CH₃ carbon around δ 14-16 ppm, by analogy with other alkyl thioethers.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (x6) | 125 - 145 |
| Ar-C H₂-CH₃ | ~ 29 |
| Ar-CH₂-C H₃ | ~ 15 |
| S-C H₂-CH₃ | ~ 28 |
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. Key expected cross-peaks would confirm the connectivity within the two separate ethyl groups: one cross-peak between the methylene and methyl protons of the ring-bound ethyl group, and another between the methylene and methyl protons of the ethylthio group. Correlations between adjacent aromatic protons would also be observed, helping to decipher the complex multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the proton signal for each CH, CH₂, and CH₃ group to its corresponding carbon signal. For example, the methylene protons at ~δ 2.6 ppm would correlate with the carbon signal at ~δ 29 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) proton-carbon correlations, which is vital for establishing the substitution pattern on the benzene ring. Key correlations would include:
The methylene protons of the ring-bound ethyl group (Ar-CH₂) showing correlations to the ipso-carbon it is attached to and the two adjacent (ortho) carbons.
The methylene protons of the ethylthio group (S-CH₂) showing correlations to the ipso-carbon it is attached to and the two adjacent (ortho) carbons. These correlations would definitively confirm the 1,2-substitution pattern.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in a compound.
The FT-IR spectrum of this compound would display characteristic absorption bands identifying its key structural features. The analysis is based on well-established absorption regions for substituted benzenes and thioethers. docbrown.infoasianpubs.org
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. docbrown.info
C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl and methylene groups of the two ethyl substituents are expected to show strong absorptions in the 2975-2850 cm⁻¹ region. docbrown.info
C=C Stretching (Aromatic): Aromatic ring skeletal vibrations result in several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.
C-H Bending (Aliphatic): Bending vibrations for the CH₂ and CH₃ groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) benzene, a strong absorption band is typically observed around 750 cm⁻¹. docbrown.info
C-S Stretching: The carbon-sulfur stretching vibration for thioethers typically gives rise to a weak to medium absorption in the 700-600 cm⁻¹ range. This peak can sometimes be difficult to distinguish in the fingerprint region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2975 - 2850 | Aliphatic C-H Stretch | Strong |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Sharp |
| ~ 750 | Aromatic C-H Out-of-Plane Bend (ortho) | Strong |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically produces a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹. Other ring stretching modes will also be visible.
C-S Vibrations: The C-S stretching and S-C-C bending vibrations of the ethylthio group are expected to be readily observable in the Raman spectrum, often appearing in the 700-600 cm⁻¹ region with stronger intensity than in the corresponding IR spectrum. nih.gov
Aliphatic C-H Stretching: The C-H stretching modes of the ethyl groups will also be present in the 3000-2850 cm⁻¹ region.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the aromatic ring, the alkyl side chains, and the thioether linkage, as well as establishing the ortho-substitution pattern. nih.govmaterialsciencejournal.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily corresponds to the excitation of electrons in the π-system of the benzene ring.
The electronic spectrum of benzene, the parent aromatic ring, displays three absorption bands, which are attributed to π → π* transitions. These typically appear around 184 nm, 204 nm, and a weaker, vibrationally-structured band near 255 nm. up.ac.za When substituents are added to the benzene ring, they can alter the energy of these transitions, leading to shifts in the absorption maxima (λmax).
The ethyl (-CH₂CH₃) and ethylthio (-SCH₂CH₃) groups on this compound both act as auxochromes. These groups, particularly the ethylthio group with its lone pairs of electrons on the sulfur atom, can interact with the π-system of the benzene ring, extending the conjugation. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). up.ac.za Consequently, less energy is required to promote an electron, resulting in a bathochromic shift (or red shift) of the absorption bands to longer wavelengths. up.ac.za
Table 1: Predicted UV-Vis Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
| π → π | ~ 210-230 | Corresponds to the primary, high-energy transition of the substituted benzene ring (E-band). |
| π → π | ~ 260-290 | Corresponds to the secondary, lower-energy, vibrationally-sensitive transition of the substituted benzene ring (B-band). |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. The molecular formula for this compound is C₁₀H₁₄S, giving it a monoisotopic molecular weight of approximately 166.08 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which is often unstable and breaks down into smaller, characteristic fragment ions. gbiosciences.com The fragmentation of alkyl-substituted aromatic compounds is heavily influenced by the stability of the resulting ions.
For this compound, the fragmentation is expected to be dominated by cleavages at the bonds adjacent to the aromatic ring, which lead to the formation of resonance-stabilized cations. miamioh.edu A primary fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond. youtube.comdocbrown.info
Key Predicted Fragmentation Pathways:
Loss of an Ethyl Radical: Cleavage of the C-S bond can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a fragment ion at m/z 137.
Benzylic Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group attached directly to the ring would form a stable secondary benzylic cation, resulting in a prominent peak at m/z 151. This is analogous to the fragmentation of ethylbenzene, which loses a methyl group to ultimately form the highly stable tropylium (B1234903) ion (m/z 91). youtube.comdocbrown.info
Loss of Ethene (McLafferty-type rearrangement): Rearrangement involving the transfer of a hydrogen atom followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da) is also a possibility, particularly from the ethylthio group.
Formation of Phenyl Cation: Cleavage of the bond between the sulfur and the benzene ring could lead to the loss of the entire ethylthio group, potentially forming a phenyl cation or related structures around m/z 77. docbrown.info
The presence of two substituents in the ortho position may also lead to unique fragmentation patterns due to interactions between the neighboring groups, a phenomenon known as the "ortho effect". nist.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Daltons) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 166 | [C₁₀H₁₄S]⁺ | - | Molecular Ion (M⁺) |
| 151 | [C₉H₁₁S]⁺ | •CH₃ | Benzylic cleavage from the ethyl group |
| 137 | [C₈H₉S]⁺ | •C₂H₅ | Cleavage of the ethyl group from sulfur |
| 123 | [C₈H₇S]⁺ | •CH₃ + H₂ | Further fragmentation |
| 109 | [C₇H₉S]⁺ | •C₂H₅ | Cleavage of the ethyl group from the ring |
| 91 | [C₇H₇]⁺ | •C₂H₅S | Cleavage and rearrangement (Tropylium ion) |
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Elucidation
Single Crystal X-Ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound has not been reported, its solid-state structure can be predicted based on well-established principles governing sterically hindered ortho-disubstituted benzene derivatives. nih.govacs.org
The placement of two relatively bulky groups—ethyl and ethylthio—on adjacent carbons of the benzene ring induces significant steric strain. youtube.com This steric repulsion forces the molecule to adopt a conformation that minimizes these unfavorable interactions, leading to notable distortions from an idealized planar structure.
Predicted Structural Features:
Ring Puckering: The benzene ring itself may deviate slightly from perfect planarity to alleviate strain.
Bond Angle Distortion: The internal C6-C1-C2 and C1-C2-C3 bond angles within the benzene ring are likely to be distorted from the ideal 120° of a perfect hexagon. acs.org The C1-C2 bond, located between the two bulky substituents, may be elongated compared to the other C-C bonds in the ring.
Out-of-Plane Bending: To avoid clashing, the C-C bond of the ethyl group and the C-S bond of the ethylthio group are expected to be bent out of the plane of the benzene ring in opposite directions.
Torsion Angles: The conformation of the ethyl and ethylthio side chains will be restricted. The torsion angles (dihedral angles) describing the rotation around the C(ring)-C(ethyl) and C(ring)-S(ethylthio) bonds will adopt values that move the terminal methyl groups away from each other and from the adjacent substituent. In some diethyl-substituted benzene derivatives, ethyl groups have been observed to lie almost perpendicular to the plane of the benzene ring. nih.gov
These distortions are a direct consequence of balancing the stabilizing energy of the aromatic system with the destabilizing energy of steric repulsion between the adjacent substituents. nih.gov
Table 3: Predicted Solid-State Structural Parameters for this compound
| Structural Parameter | Ideal Value (Benzene) | Predicted Value/Feature for this compound | Rationale |
| C1-C2-C3 Bond Angle | 120° | > 120° | Steric repulsion pushing substituents apart. |
| C1-C2 Bond Length | ~1.39 Å | > 1.40 Å | Strain relief between the substituted carbons. |
| C(ring)-C(ethyl)-C(methyl) Torsion Angle | N/A | Non-planar | Minimization of steric clash with the ethylthio group. |
| C(ring)-S-C(ethyl) Torsion Angle | N/A | Non-planar | Minimization of steric clash with the ethyl group. |
| Planarity | Planar | Non-planar substituents, slight ring distortion | Out-of-plane bending to relieve steric hindrance. |
Computational Chemistry and Theoretical Analysis of 1 Ethyl 2 Ethylthio Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to understand and predict the behavior of molecules.
Density Functional Theory (DFT) Studies
DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a wide array of properties. However, a specific application of DFT to 1-Ethyl-2-(ethylthio)benzene is not documented in the available scientific papers.
Had such studies been performed, they would likely have included the following analyses:
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis):Computational methods can predict the spectroscopic signatures of a molecule. This includes predicting the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in Infrared (IR) spectra, and the electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for identifying and characterizing the compound experimentally.
While the methodologies for this type of comprehensive analysis are well-established, the scientific community has not yet published a specific computational study on this compound. As such, detailed data tables and specific research findings on its theoretical and computational properties remain unavailable. This highlights a potential area for future research, where computational chemists could apply these powerful techniques to elucidate the unique electronic and structural characteristics of this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While ab initio methods provide a static picture of a molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, MD simulations are invaluable for exploring its conformational space. The key degrees of freedom include:
Rotation around the C(aryl)–C(ethyl) bond.
Rotation around the C(aryl)–S(ethylthio) bond.
Torsional flexibility within the two ethyl side chains.
By simulating the molecule's dynamics over a period (typically nanoseconds to microseconds), researchers can identify the most populated and energetically favorable conformations. This analysis reveals the relative orientations of the ethyl and ethylthio groups with respect to the benzene (B151609) ring and each other. Such studies on substituted ethylbenzenes have been used to understand their conformational potential energy surfaces. researchgate.net The results of an MD simulation can provide insight into the molecule's average shape, flexibility, and the energy barriers between different conformational states, which are critical for understanding its interactions in a dynamic environment.
Reactivity and Selectivity Prediction through Theoretical Descriptors
Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the chemical reactivity of molecules using a set of calculated descriptors. semanticscholar.org These descriptors quantify a molecule's response to changes in its electron count and can be categorized as either local (site-specific) or global (molecule-wide).
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point, r, when the total number of electrons in the molecule changes. ymerdigital.com It is a key tool for identifying which atomic sites within a molecule are most susceptible to different types of chemical attack. researchgate.net The Fukui function is typically condensed to atomic sites and calculated using finite difference approximations:
f+ : For nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral molecule and its anion. This index highlights the most electrophilic sites.
f- : For electrophilic attack (electron donation), calculated from the difference in electron density between the neutral molecule and its cation. This index highlights the most nucleophilic sites.
f⁰ : For radical attack, which is the average of f+ and f-.
For this compound, the Fukui functions would predict the reactivity of different sites. The electron-donating nature of the ethylthio group (a thioether) and the weakly electron-donating ethyl group are expected to activate the benzene ring towards electrophilic substitution, primarily at the ortho and para positions relative to the substituents. libretexts.org The sulfur atom, with its lone pairs of electrons, would also be a likely site for nucleophilic activity. The calculated Fukui functions would precisely quantify the reactivity of each carbon atom in the ring and the sulfur atom, providing a theoretical basis for predicting regioselectivity in chemical reactions.
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.
Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.
Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.
Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it acquires additional electronic charge from its environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
| Descriptor | Symbol | Formula | Typical Value (eV) for Thioanisole (B89551) |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.45 |
| Hardness | η | ELUMO - EHOMO | 5.50 |
| Softness | S | 1 / η | 0.18 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.08 |
Note: The values provided are illustrative for a related molecule and are intended to demonstrate the nature of global reactivity descriptors.
Energy Framework Analysis for Intermolecular Interactions
Energy Framework Analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. This method provides a visual and quantitative understanding of the packing motifs and the energetic contributions of different non-covalent forces, such as electrostatic interactions, hydrogen bonds, π-π stacking, and dispersion forces. mdpi.com
The analysis involves calculating the interaction energies between a central molecule and its nearest neighbors in the crystal. These interaction energies are typically partitioned into four components: electrostatic, polarization, dispersion, and exchange-repulsion. The total interaction energy is a sum of these components, often scaled to better match experimental data.
For this compound, an energy framework analysis would reveal how the molecules arrange themselves in the solid state. The results are often visualized as a 3D framework where cylinders connect the centroids of interacting molecules. The color and thickness of the cylinders represent the type and magnitude of the dominant interaction energy (e.g., green for dispersion, red for electrostatic). This would allow researchers to identify:
The role of π-π stacking between the aromatic rings.
The directionality and strength of the primary intermolecular forces that dictate the crystal packing.
This analysis is crucial for understanding the solid-state properties of the material and for crystal engineering efforts. mdpi.com
Reaction Mechanisms and Kinetic Studies of 1 Ethyl 2 Ethylthio Benzene
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism. The first step, which is rate-determining, involves the attack of the aromatic ring's π-electrons on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The second, faster step involves the removal of a proton from the carbon bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com
Role of Activating/Deactivating Groups (Ethyl and Ethylthio)
The reactivity of a substituted benzene ring towards electrophilic attack is significantly influenced by the nature of its substituents. Groups that donate electron density to the ring increase its nucleophilicity, thus accelerating the rate of reaction; these are known as activating groups. Conversely, groups that withdraw electron density deactivate the ring, slowing the reaction rate. masterorganicchemistry.com
In 1-Ethyl-2-(ethylthio)benzene, both the ethyl (-CH₂CH₃) and the ethylthio (-SCH₂CH₃) groups are classified as activating groups.
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activator. It donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation. This donation stabilizes the positive charge of the arenium ion intermediate, lowering the activation energy of the rate-determining step. masterorganicchemistry.com
Ethylthio Group (-SCH₂CH₃): The ethylthio group is a moderately strong activating group. While the sulfur atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect, this is significantly outweighed by its ability to donate a lone pair of electrons into the aromatic ring through resonance (a +R or +M effect). This resonance effect strongly stabilizes the arenium ion, particularly when attack occurs at the ortho and para positions relative to the thioether. masterorganicchemistry.com
The ethylthio group is a stronger activator than the ethyl group because its resonance donation is more significant than the inductive and hyperconjugation effects of the alkyl group. chemistrysteps.com
| Substituent | Activating/Deactivating Effect | Primary Electronic Effect | Directing Influence |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | Activating (Weak) | Inductive Donation / Hyperconjugation | Ortho, Para |
| Ethylthio (-SCH₂CH₃) | Activating (Moderate) | Resonance Donation | Ortho, Para |
Regioselectivity and Transition State Analysis
Regioselectivity in EAS refers to the position at which the incoming electrophile substitutes on the ring. Both the ethyl and ethylthio groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. masterorganicchemistry.com In a disubstituted benzene like this compound, the final substitution pattern is determined by the combined influence of both groups.
The directing effects of the two groups are as follows (numbering C1 as the carbon with the ethyl group):
Ethyl group (at C1): Directs to positions 2, 4, and 6. Position 2 is already occupied.
Ethylthio group (at C2): Directs to positions 1, 3, and 5. Position 1 is already occupied.
When directing influences are opposed, the stronger activating group generally controls the regiochemistry. chemistrysteps.comlibretexts.org In this case, the ethylthio group is the more powerful activator. Its primary directing influence is towards its ortho position (C3) and its para position (C5). The ethyl group also directs towards position 4.
Transition State Analysis: The regioselectivity can be rationalized by examining the stability of the transition states leading to the different possible arenium ion intermediates. According to the Hammond postulate, a more stable intermediate corresponds to a lower-energy transition state and a faster reaction pathway. masterorganicchemistry.com
Attack at C4: This position is para to the ethyl group and meta to the stronger activating ethylthio group. The resulting carbocation receives stabilization from the ethyl group but less so from the ethylthio group.
Attack at C5: This position is para to the ethylthio group and meta to the ethyl group. The positive charge in the arenium ion can be delocalized onto the sulfur atom of the ethylthio group through resonance, providing significant stabilization. This makes the transition state for attack at C5 particularly low in energy.
Attack at C3: This position is ortho to the ethylthio group. Similar to para-attack, the arenium ion intermediate is strongly stabilized by resonance involving the sulfur atom's lone pair.
Attack at C6: This position is ortho to the ethyl group. It is sterically hindered by the adjacent ethyl group, which would raise the energy of the transition state.
Considering both electronic and steric factors, electrophilic attack is most favored at the positions activated by the stronger ethylthio group. Therefore, the major products are expected to be those resulting from substitution at positions 3 and 5. chemistrysteps.com
| Position of Attack | Directing Influence | Intermediate Stability | Predicted Outcome |
|---|---|---|---|
| 3 | Ortho to -SCH₂CH₃ | High (Resonance with S) | Major Product |
| 4 | Para to -CH₂CH₃ | Moderate | Minor Product |
| 5 | Para to -SCH₂CH₃ | High (Resonance with S) | Major Product |
| 6 | Ortho to -CH₂CH₃ | Low (Steric Hindrance) | Minor/Trace Product |
Radical Reactions Involving the Alkyl and Thioether Moieties
The alkyl and thioether side chains of this compound can participate in free-radical reactions, typically initiated by heat or light. These reactions primarily involve the abstraction of a hydrogen atom to form a carbon-centered radical.
Hydrogen Abstraction Pathways
The site of hydrogen abstraction is determined by the stability of the resulting radical, which correlates with the C-H bond dissociation energy (BDE); a lower BDE indicates a more stable radical and a more favorable abstraction. masterorganicchemistry.com In this compound, there are two primary sites for radical formation:
Benzylic Position: The C-H bonds on the methylene (B1212753) (-CH₂-) carbon of the ethyl group are benzylic. Abstraction of a hydrogen atom from this position generates a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. The BDE for the α-hydrogen in ethylbenzene (B125841) is approximately 87 kcal/mol. nih.gov
Alpha-Thio Position: The C-H bonds on the methylene (-CH₂-) carbon of the ethylthio group are alpha to a sulfur atom. Radicals at this position are also stabilized by the adjacent sulfur atom, which can donate a lone pair of electrons to help delocalize the radical. masterorganicchemistry.com
The relative stability and likelihood of formation of these radicals are comparable, as both benzylic and alpha-thio stabilization effects significantly weaken the corresponding C-H bonds. The precise kinetic product distribution would depend on the specific radical abstractor and reaction conditions. encyclopedia.pub
Addition Reactions
Once formed, the carbon-centered radicals from this compound can participate in addition reactions, most commonly with unsaturated molecules like alkenes or alkynes. For instance, a radical generated at the benzylic position can add across the π-bond of an alkene. This process is a key step in certain polymerization and functionalization reactions. wikipedia.org
The mechanism typically involves:
Initiation: Formation of a radical from this compound via hydrogen abstraction.
Propagation: The carbon-centered radical adds to an alkene, forming a new C-C bond and a new radical on the adjacent carbon of the original alkene. This new radical can then abstract a hydrogen from another molecule of this compound, propagating the radical chain. acsgcipr.org
Oxidation Pathways of the Thioether Linkage
The sulfur atom in the ethylthio group is susceptible to oxidation. Thioethers (sulfides) are readily oxidized to form sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.comlibretexts.org This process involves the formation of new sulfur-oxygen bonds.
The oxidation occurs in a stepwise manner:
Thioether to Sulfoxide (B87167): The initial oxidation converts the thioether into a sulfoxide. This step can be achieved with a single equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274). libretexts.orgresearchgate.net Manganese-based electrocatalysts have also been shown to be effective for this selective transformation. nih.gov
This compound → 1-Ethyl-2-(ethylsulfinyl)benzene
Sulfoxide to Sulfone: The sulfoxide can be further oxidized to a sulfone using a stronger oxidizing agent or excess of the initial oxidant, such as a peroxyacid (e.g., m-CPBA) or hot hydrogen peroxide. masterorganicchemistry.comrsc.org
1-Ethyl-2-(ethylsulfinyl)benzene → 1-Ethyl-2-(ethylsulfonyl)benzene
The mechanism of oxidation with a peroxyacid involves the nucleophilic sulfur atom of the thioether attacking the electrophilic outer oxygen atom of the peroxyacid. The selectivity between sulfoxide and sulfone can often be controlled by the choice of reagent, stoichiometry, and reaction conditions. nih.gov
Sulfoxidation and Sulfone Formation Mechanisms
The oxidation of the thioether functionality in this compound to a sulfoxide and subsequently to a sulfone is a common transformation for this class of compounds. This process typically involves an electrophilic attack on the sulfur atom.
The mechanism for the oxidation of sulfides to sulfoxides and sulfones is generally believed to proceed via a nucleophilic attack of the sulfur atom on the oxidizing agent. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based oxidants. The reaction is thought to proceed in a stepwise manner.
In the first step, the sulfur atom of this compound attacks the electrophilic oxygen of the oxidant, leading to the formation of a sulfoxide. The rate of this reaction is influenced by the electron density on the sulfur atom; electron-donating groups on the aromatic ring would be expected to increase the rate of oxidation. The ortho-ethyl group in this compound, being a weak electron-donating group, is expected to have a modest activating effect on this reaction.
Further oxidation of the sulfoxide to the corresponding sulfone can occur under similar or more forcing conditions. The sulfoxide is less nucleophilic than the starting thioether, and therefore, the second oxidation step is generally slower than the first. The mechanism is analogous to the first oxidation step, involving a nucleophilic attack of the sulfoxide sulfur on the oxidant.
While specific kinetic data for this compound is not available, studies on similar aryl alkyl sulfides can provide insights. For instance, kinetic investigations on the oxidation of thioanisole (B89551) (methyl phenyl sulfide) have shown that the reaction is typically first order in both the sulfide (B99878) and the oxidant. The reaction rates are also sensitive to solvent effects and the nature of the oxidant used.
Role of Catalysts in Selective Oxidation
Achieving selective oxidation of a thioether to either the sulfoxide or the sulfone is a significant challenge in organic synthesis. Various catalytic systems have been developed to control the outcome of this reaction.
For the selective oxidation to the sulfoxide, catalysts are often employed to moderate the reactivity of the oxidant or to facilitate the reaction under milder conditions, thereby preventing over-oxidation to the sulfone. A variety of metal complexes, including those of titanium, vanadium, and molybdenum, have been shown to be effective catalysts for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. The general mechanism involves the formation of a metal-peroxo species which then acts as the active oxidant.
Conversely, for the selective formation of the sulfone, stronger oxidizing conditions or catalysts that promote the second oxidation step are required. For instance, certain tungsten-based catalysts are known to be highly effective for the oxidation of sulfides directly to sulfones. The choice of catalyst and reaction conditions (temperature, solvent, and stoichiometry of the oxidant) is crucial in directing the selectivity of the oxidation of this compound.
Below is a hypothetical data table illustrating the potential effect of different catalysts on the selective oxidation of an aryl ethyl sulfide, based on general trends observed in the literature.
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| None | H₂O₂ | 25 | 24 | 40 | 10 |
| Ti(OⁱPr)₄ | H₂O₂ | 0 | 4 | 95 | <5 |
| V₂O₅ | H₂O₂ | 25 | 6 | 85 | 10 |
| Na₂WO₄ | H₂O₂ | 50 | 8 | 10 | 88 |
Hydrolysis and Cleavage Mechanisms
The carbon-sulfur bonds in this compound are generally stable but can be cleaved under specific conditions. Hydrolysis of the thioether linkage is not a common reaction under neutral or acidic conditions. However, under strongly basic conditions or in the presence of certain reagents, cleavage of the C-S bond can occur.
The mechanism of C-S bond cleavage in aryl thioethers can proceed through several pathways, depending on the reaction conditions. One possible mechanism involves nucleophilic aromatic substitution, where a strong nucleophile attacks the aromatic carbon attached to the sulfur, leading to the displacement of the ethylthiolate group. This pathway is generally difficult for simple aryl thioethers unless the aromatic ring is activated by strong electron-withdrawing groups, which is not the case for this compound.
Alternatively, cleavage can be initiated by reaction at the sulfur atom. For instance, treatment with certain metals or organometallic reagents can lead to reductive cleavage of the C-S bond. Another pathway involves oxidation of the sulfur to a sulfonium (B1226848) salt, which can then undergo nucleophilic displacement at the adjacent ethyl group.
Photochemical methods have also been employed for C-S bond cleavage in aryl sulfides. Irradiation with UV light can lead to homolytic cleavage of the C-S bond, generating aryl and ethylthio radicals. These radicals can then participate in a variety of subsequent reactions.
While specific studies on the hydrolysis and cleavage of this compound are lacking, research on related aromatic thioethers provides a framework for understanding its potential reactivity in this regard. The presence of the ortho-ethyl group may sterically hinder some of these cleavage reactions.
Catalytic and Materials Science Applications of 1 Ethyl 2 Ethylthio Benzene and Its Derivatives
Ligand Precursor in Coordination Chemistry
The presence of a sulfur atom in the thioether group of 1-Ethyl-2-(ethylthio)benzene makes it a prime candidate for use as a ligand in coordination chemistry. Thioether ligands are known to coordinate to a variety of transition metals, forming stable metal complexes.
Synthesis of Metal Complexes with Thioether Ligands
Thioether ligands, particularly those appended to an aromatic backbone, can be readily synthesized and subsequently reacted with metal salts to form coordination complexes. The sulfur atom, possessing lone pairs of electrons, can act as a soft donor, showing a strong affinity for soft metal ions such as palladium(II), platinum(II), and rhodium(I). The synthesis of such complexes typically involves the reaction of the thioether ligand with a suitable metal precursor in an appropriate solvent.
For instance, palladium(II) complexes can be prepared by reacting the thioether ligand with a palladium(II) salt like palladium(II) chloride. Similarly, platinum(II) complexes can be synthesized using precursors such as potassium tetrachloroplatinate(II). The ethyl group on the benzene (B151609) ring could potentially influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and stability.
Table 1: Hypothetical Metal Complexes with this compound as a Ligand
| Metal Center | Potential Precursor | Hypothetical Complex Structure |
| Palladium(II) | PdCl₂(MeCN)₂ | [PdCl₂(this compound)₂] |
| Platinum(II) | K₂[PtCl₄] | [PtCl₂(this compound)₂] |
| Rhodium(I) | [Rh(CO)₂Cl]₂ | [Rh(CO)Cl(this compound)₂] |
This table is illustrative and based on the known coordination chemistry of similar thioether ligands.
Catalytic Activity of Metal-Thioether Complexes in Organic Transformations
Metal complexes containing thioether ligands have demonstrated catalytic activity in a range of organic transformations. The electronic properties of the thioether ligand can influence the catalytic performance of the metal center. The electron-donating nature of the sulfur atom can increase the electron density on the metal, which can be beneficial for certain catalytic cycles.
Palladium-thioether complexes are known to be effective catalysts for cross-coupling reactions, such as the Suzuki and Heck reactions. Platinum-group metal complexes with thioether ligands have also been explored for their catalytic activity in hydrogenation and hydroformylation reactions. The specific structure of this compound, with its ortho-disubstituted pattern, could lead to the formation of chelate complexes, potentially enhancing catalytic stability and selectivity.
Role in Supramolecular Assemblies
The aromatic ring and the flexible ethyl and ethylthio groups of this compound provide the necessary features for its potential involvement in the construction of supramolecular assemblies.
Design of Host-Guest Systems
The benzene core of the molecule can participate in π-π stacking interactions, a key driving force in the formation of host-guest complexes. The ethyl and ethylthio substituents could provide additional van der Waals interactions, contributing to the stability of such assemblies. It is conceivable that this compound could act as a guest molecule, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. Conversely, derivatives of this compound, functionalized with recognition sites, could potentially act as host molecules for smaller guests.
Self-Assembly Processes Driven by Intermolecular Interactions
The interplay of π-π stacking, van der Waals forces, and potentially weak C-H···π interactions could drive the self-assembly of this compound or its derivatives into ordered structures in the solid state or in solution. The specific arrangement of the substituents on the benzene ring would dictate the geometry and dimensionality of the resulting supramolecular architectures.
Precursor in Polymer Chemistry
Aromatic compounds containing thioether linkages are valuable monomers for the synthesis of high-performance polymers. Poly(arylene thioether)s are a class of polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.
While there is no specific literature on the polymerization of this compound, its structure suggests it could potentially be used as a monomer or a comonomer in the synthesis of novel poly(thioether)s. Polymerization could theoretically proceed through oxidative coupling or by reacting a dihalo-derivative of the monomer with a dithiol. The presence of the ethyl group might enhance the solubility and processability of the resulting polymer.
Monomer for Polymer Synthesis
Currently, there is a lack of published research specifically investigating the use of this compound as a monomer for polymer synthesis. The reactivity of the benzene ring and the thioether linkage would be the primary sites for potential polymerization reactions. Theoretical polymerization routes could involve electrophilic aromatic substitution to create linkages between benzene rings, or oxidation of the thioether group to a sulfoxide (B87167) or sulfone, which could then be part of a polycondensation reaction. However, without experimental data, the feasibility of these routes and the properties of the resulting polymers remain speculative.
Modifiers for Polymeric Materials
There is no available scientific literature detailing the use of this compound as a modifier for polymeric materials. In principle, small organic molecules can be incorporated into polymer matrices as plasticizers, compatibilizers, or to impart specific functionalities. The aromatic and sulfur-containing nature of this compound could potentially influence the refractive index or thermal stability of a host polymer. However, any such effects are purely theoretical at this point due to the absence of dedicated research.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical data storage and processing. nih.gov Organic materials have emerged as promising candidates for NLO applications due to their large nonlinearities, fast response times, and the ability to be chemically modified to optimize their properties. nih.gov While there is no direct research on the NLO properties of this compound, the general structural features required for NLO activity in organic molecules can be considered to evaluate its potential and that of its derivatives.
Key molecular features that often lead to significant NLO responses include:
Extended π-conjugation: Systems with a high degree of delocalized π-electrons generally exhibit larger hyperpolarizabilities. umons.ac.beacs.org
Donor-Acceptor Groups: The presence of electron-donating and electron-accepting groups at the ends of a conjugated system can enhance the second-order NLO response by creating a charge-transfer mechanism. nih.gov
Dimensionality: Extending the charge-transfer dimension, for instance in two-dimensional or octupolar molecules, can lead to enhanced NLO properties. acs.orgnih.gov
The inherent structure of this compound, with its benzene ring, provides a basic π-conjugated system. The ethylthio group (-SCH2CH3) can act as a weak electron donor. To enhance the NLO properties, derivatives of this compound could be synthesized to incorporate stronger donor and acceptor groups and to extend the conjugation.
For instance, the introduction of a nitro group (-NO2) as a strong electron acceptor on the benzene ring, opposite to the ethylthio group, would create a classic donor-acceptor system. Further extension of the π-system, for example, by introducing styryl or other conjugated moieties, could also be a strategy to enhance the NLO response.
The third-order NLO response is another important aspect, which is related to the third-order hyperpolarizability (γ). Materials with a large third-order NLO response are crucial for applications like all-optical switching. umons.ac.be Sulfur-containing polymers, such as poly(thioether sulfone) and polythiophenes, have been investigated for their high refractive indices and third-order NLO properties. umons.ac.beacs.org The presence of sulfur atoms is known to increase the refractive index due to their high atomic refraction. acs.org This suggests that polymers derived from or incorporating this compound might exhibit interesting third-order NLO effects.
The table below summarizes the general structure-property relationships for NLO activity in organic molecules and provides a theoretical assessment of this compound and its potential derivatives.
| Structural Feature | General Effect on NLO Properties | Assessment of this compound | Potential for Derivatives |
| π-Conjugated System | Essential for electron delocalization and NLO response. | Contains a benzene ring, a basic π-system. | High potential to extend conjugation through chemical modification. |
| Electron Donor Groups | Enhance charge transfer. | The ethylthio group is a weak electron donor. | Can be replaced with stronger donors (e.g., amino, alkoxy groups). |
| Electron Acceptor Groups | Enhance charge transfer. | Lacks a strong electron acceptor. | High potential to introduce strong acceptors (e.g., nitro, cyano groups). |
| Molecular Symmetry | Acentric (non-centrosymmetric) structures are required for second-order NLO effects. | The molecule itself is not highly symmetric. | Derivatives can be designed to be acentric. |
| Sulfur Content | Can lead to a high refractive index. | Contains a sulfur atom. | Polymers incorporating this moiety could have high refractive indices. acs.org |
Environmental Transformation Pathways of 1 Ethyl 2 Ethylthio Benzene
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 1-Ethyl-2-(ethylthio)benzene, the key abiotic degradation mechanisms are expected to be photolysis, oxidation by atmospheric radicals, and to a lesser extent, hydrolysis.
In the atmosphere, the primary degradation pathway for most organic compounds is oxidation by photochemically generated radicals, with the hydroxyl radical (•OH) being the most significant oxidant during the daytime. The reaction of •OH with aromatic compounds like this compound is expected to be rapid.
The reaction can proceed via two main pathways:
•OH addition to the aromatic ring: This leads to the formation of an adduct, which can then react further with molecular oxygen. This pathway can result in the formation of hydroxylated aromatic products or ring-opening products.
Hydrogen abstraction from the ethyl groups or reaction at the sulfur atom: The ethyl groups on both the benzene (B151609) ring and the thioether moiety are susceptible to hydrogen abstraction by •OH radicals. The sulfur atom in the thioether linkage is also a likely site of oxidative attack.
Studies on analogous compounds, such as thioanisole (B89551) (methyl phenyl sulfide), show that oxidation of the sulfur atom is a major transformation pathway. researchgate.netacs.orgrsc.orgacs.orgwikipedia.orgresearchgate.netnih.gov Oxidation of the thioether group in this compound would likely lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.netacs.orgwikipedia.org
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Thioethers, such as the ethylthio- group in this compound, are generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). libretexts.orgmasterorganicchemistry.com While thioesters can undergo hydrolysis, the thioether bond (C-S-C) is significantly more resistant. nih.govresearchgate.netresearchgate.net Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in environmental matrices like water, soil, and sediment.
Formation of Transformation Products and Byproducts
Based on the expected degradation pathways, a number of transformation products and byproducts of this compound can be anticipated.
Oxidation of the Sulfur Atom: The most likely initial transformation products resulting from atmospheric oxidation are 1-Ethyl-2-(ethylsulfinyl)benzene (the sulfoxide) and subsequently 1-Ethyl-2-(ethylsulfonyl)benzene (the sulfone). researchgate.netacs.orgwikipedia.org
Hydroxylation of the Aromatic Ring: Reaction with •OH radicals can lead to the formation of various hydroxylated isomers of this compound.
Side-Chain Oxidation: Oxidation of the ethyl groups could lead to the formation of alcohols, aldehydes, and carboxylic acids.
Ring Cleavage Products: More extensive oxidation of the aromatic ring can result in the formation of smaller, aliphatic compounds.
The table below summarizes the likely transformation products of this compound.
| Transformation Product | Formation Pathway |
| 1-Ethyl-2-(ethylsulfinyl)benzene | Oxidation of the thioether group |
| 1-Ethyl-2-(ethylsulfonyl)benzene | Further oxidation of the sulfoxide |
| Hydroxylated derivatives | •OH addition to the aromatic ring |
| Alcohols, Aldehydes, Carboxylic Acids | Oxidation of the ethyl side chains |
| Aliphatic ring-cleavage products | Extensive oxidation of the aromatic ring |
Environmental Persistence and Mobility Studies (Theoretical and Modeling Approaches)
In the absence of experimental data, the environmental persistence and mobility of this compound can be estimated using theoretical and modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govrsc.orgepa.govcdc.govstone-env.com These models use the chemical structure of a compound to predict its physicochemical properties and environmental fate.
Persistence: The persistence of a chemical is often described by its half-life in different environmental compartments (air, water, soil, sediment). The rapid reaction with atmospheric •OH radicals suggests that this compound is likely to have a short atmospheric half-life. Its persistence in soil and water will depend on the rates of both abiotic and biotic degradation processes. A study using QSAR models to estimate the persistence of various sulfur compounds indicated that many are not persistent in the environment. researchgate.net
Mobility: The mobility of a chemical in the environment is influenced by its partitioning behavior, particularly its water solubility and its tendency to adsorb to soil and sediment (described by the organic carbon-water (B12546825) partition coefficient, Koc). Chemicals with low water solubility and high Koc values tend to be less mobile and accumulate in soil and sediment. The structural features of this compound, including its aromatic ring and alkyl groups, suggest it will have a relatively low water solubility and a moderate to high affinity for organic matter, which would limit its mobility in the environment.
The following table provides a qualitative summary of the expected environmental fate of this compound based on theoretical considerations.
| Environmental Compartment | Expected Persistence | Expected Mobility |
| Atmosphere | Low | High (as vapor) |
| Water | Moderate | Low to Moderate |
| Soil | Moderate to High | Low |
| Sediment | High | Low |
Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the advanced analytical methodologies for the specific chemical compound “this compound” (CAS No. 90927-72-3) that adheres to the requested outline.
General analytical principles for volatile aromatic sulfur compounds exist, but applying them to this specific molecule without supporting literature would not meet the standards of scientific accuracy. For a scientifically rigorous article, information on parameters such as retention times, mass fragmentation patterns, optimal column choices, and detection limits specific to this compound would be required, and this information is not presently available in the public domain based on the conducted searches.
Advanced Analytical Methodologies for Detection and Quantification
Sample Preparation Techniques for Environmental Matrices
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from various matrices. nih.gov The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.
For a compound like 1-Ethyl-2-(ethylthio)benzene, headspace SPME (HS-SPME) would likely be a suitable approach, especially for water and soil samples. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects and prolongs the fiber's lifespan. The selection of the fiber coating is crucial for achieving high extraction efficiency. Given the aromatic and sulfur-containing nature of this compound, a non-polar or semi-polar coating such as polydimethylsiloxane (B3030410) (PDMS) or PDMS/divinylbenzene (DVB) would be appropriate.
Optimization of extraction parameters is essential for developing a robust SPME method. Key parameters to consider include:
Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can affect the partitioning equilibrium. The extraction time needs to be sufficient to allow for equilibrium or at least a reproducible pre-equilibrium state to be reached.
Sample Agitation: Agitation (e.g., stirring or sonication) helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace.
Salt Addition: For aqueous samples, adding salt (salting out) can decrease the solubility of organic compounds and enhance their partitioning into the headspace.
After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption of the concentrated analyte.
Solvent Extraction and Enrichment Strategies
Conventional solvent extraction remains a widely used technique for isolating organic compounds from environmental samples. This approach involves the use of an organic solvent in which the analyte has high solubility.
For the extraction of this compound from solid matrices like soil or sediment, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), could be employed. These methods use organic solvents like dichloromethane (B109758), hexane (B92381), or a mixture of acetone (B3395972) and hexane to efficiently extract semi-volatile organic compounds. env.go.jp
Liquid-liquid extraction (LLE) is the classic method for aqueous samples. A water-immiscible solvent is shaken with the water sample, and the target analyte partitions into the organic phase. The choice of solvent is critical; for a compound with the polarity of this compound, solvents like dichloromethane or ethyl acetate (B1210297) would be effective. env.go.jp To enhance the extraction efficiency and achieve lower detection limits, enrichment strategies are often necessary. These include:
Evaporation: The volume of the organic extract is reduced under a gentle stream of nitrogen or by using a rotary evaporator to concentrate the analyte.
Solid-Phase Extraction (SPE): Following initial solvent extraction, the extract can be further cleaned up and concentrated using SPE. An appropriate sorbent (e.g., silica, alumina, or a polymeric sorbent) is chosen to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Feature | Solid-Phase Microextraction (SPME) | Solvent Extraction |
|---|---|---|
| Principle | Analyte partitioning between sample and coated fiber | Analyte partitioning between sample and liquid solvent |
| Solvent Use | Solvent-free | Requires organic solvents |
| Sample Volume | Small (mL range) | Larger (mL to L range) |
| Extraction Time | Typically 15-60 minutes | Can be longer, especially for Soxhlet |
| Automation | Easily automated | Can be automated (e.g., PLE) |
| Enrichment | High enrichment factor | Requires a separate concentration step |
| Matrix Effects | Can be significant, but HS-SPME reduces them | Co-extraction of interferences is common |
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of environmental samples often involves complex mixtures containing numerous compounds. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are essential for resolving and identifying individual components. nih.govajrconline.org
For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique. longdom.org
Gas Chromatography (GC): GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. A non-polar or semi-polar capillary column would be suitable for the separation of this compound from other components in the sample extract.
Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and specific detector. As compounds elute from the GC column, they are ionized (typically by electron ionization for this type of compound), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification of the compound.
For even more complex matrices or when isomers are present, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) can provide superior separation power and sensitivity.
Other hyphenated techniques that could potentially be applied, depending on the specific analytical challenge, include:
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is generally preferred for this type of compound, LC-MS could be an alternative, particularly if derivatization is employed to improve its chromatographic behavior and ionization efficiency. longdom.orgchemijournal.com
Gas Chromatography-Flame Photometric Detector (GC-FPD): For specific detection of sulfur-containing compounds, a GC equipped with an FPD operating in sulfur mode can provide high selectivity. nih.gov
The combination of advanced sample preparation techniques like SPME with powerful hyphenated analytical systems like GC-MS provides a robust workflow for the reliable detection and quantification of this compound in challenging environmental matrices.
Future Research Directions and Emerging Trends
Development of Green Synthetic Routes
The synthesis of thioethers, including 1-Ethyl-2-(ethylthio)benzene, has traditionally relied on methods that are often not environmentally friendly. Future research is increasingly focused on developing "green" synthetic pathways that are more sustainable and efficient. The ideal green reaction would involve the direct substitution of alcohols with thiols, with water being the only byproduct nih.gov.
Key areas of investigation include:
Catalyst-Free and Solvent-Free Approaches: Research into methodologies that eliminate the need for both catalysts and solvents is a significant trend. Microwave irradiation, for example, has been shown to facilitate the synthesis of allylic thioethers in good to excellent yields without these components tandfonline.com.
Use of Solid Acid Catalysts: Amorphous solid acid catalysts, such as silica (B1680970) alumina, are being explored for the synthesis of thioethers from alcohols and thiols. These catalysts have demonstrated high activity and selectivity, even under solvent-free conditions nih.gov.
Thiol-Free Reagents: To circumvent the use of foul-smelling and easily oxidized thiols, researchers are turning to stable and odorless alternatives like xanthates. These can serve as thiol surrogates in the synthesis of thioethers under transition-metal-free and base-free conditions mdpi.com.
| Strategy | Key Advantages | Potential Challenges |
|---|---|---|
| Microwave-Assisted, Solvent-Free Synthesis | Rapid reaction times, high yields, environmentally benign tandfonline.com. | Scalability and specialized equipment requirements. |
| Solid Acid Catalysis | High selectivity, reusable catalysts, solvent-free options nih.gov. | Potential for catalyst deactivation over time. |
| Use of Thiol Surrogates (e.g., Xanthates) | Avoids malodorous and air-sensitive thiols, stable reagents mdpi.com. | May require specific reaction conditions for optimal yields. |
Exploration of Novel Catalytic Applications
Organosulfur compounds are gaining recognition for their potential in catalysis, a field where they have been historically underutilized compared to their oxygen- and nitrogen-containing counterparts thieme-connect.de. The unique properties of the sulfur atom in this compound make it a promising candidate for various catalytic applications.
Future research in this area is likely to focus on:
Ligand Development for Transition-Metal Catalysis: The soft Lewis basic nature of the sulfur atom in this compound could make it an effective ligand for transition metals in catalytic processes thieme-connect.de. Its specific steric and electronic properties could lead to novel reactivity and selectivity in cross-coupling and other reactions.
Organocatalysis: There is growing interest in using organosulfur compounds as organocatalysts. The multivalent nature of sulfur allows for its participation in a variety of catalytic oxidation reactions thieme-connect.de.
Synergistic Catalysis: The presence of both an alkyl and a thioether group on the benzene (B151609) ring could allow for synergistic catalytic effects, where both functionalities play a role in the catalytic cycle.
Advanced Computational Modeling for Complex Systems
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules nih.govscienceopen.com. For a molecule like this compound, DFT can provide invaluable insights into its potential applications.
Emerging trends in the computational modeling of this compound include:
Predicting Reactivity and Stability: DFT calculations can be used to determine thermodynamic and global descriptors of chemical activity, providing a theoretical basis for understanding the compound's reactivity and stability mdpi.com.
Modeling Catalytic Intermediates: By modeling the interaction of this compound with metal centers or substrates, researchers can predict its efficacy as a ligand or catalyst and elucidate potential reaction mechanisms.
Designing Novel Derivatives: Computational studies can guide the rational design of derivatives of this compound with tailored electronic and steric properties for specific applications. For instance, DFT can predict how different substituents on the benzene ring would affect the molecule's HOMO-LUMO energy gap and, consequently, its reactivity nih.gov.
| Parameter | Significance | Application in Research |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability nih.gov. | Predicting the suitability of derivatives for electronic and catalytic applications. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions and predicts sites for electrophilic and nucleophilic attack. | Understanding intermolecular interactions and reaction mechanisms. |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular interactions nih.gov. | Assessing the stability of metal-ligand complexes and catalytic intermediates. |
Investigation of New Materials Applications
The structural motifs present in this compound are reminiscent of monomers used in high-performance polymers. This suggests that it could serve as a valuable building block for new materials with unique properties.
A key area for future investigation is:
Development of Novel Poly(phenylene sulfide) (PPS) Analogs: PPS is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and flame-retardant properties researchgate.netresearchgate.netwikipedia.org. By incorporating this compound as a monomer or a comonomer, it may be possible to create new PPS-like materials with modified properties. The ethyl and ethylthio substituents could influence the polymer's solubility, processability, and final material characteristics. These new polymers could find applications in demanding environments such as the aerospace, automotive, and electronics industries researchgate.net.
Comprehensive Environmental Fate Modeling
Understanding the environmental impact of a chemical is crucial before its widespread application. For this compound, this involves modeling its behavior in various environmental compartments.
Future research will need to address:
Biodegradation Pathways: The environmental fate of this compound will be influenced by both the ethylbenzene (B125841) and the thioether moieties. While ethylbenzene can be broken down by bacteria in the soil and water, the presence of the organosulfur component may alter the biodegradation pathways and rates epa.govnih.gov. Studies focusing on identifying microbial strains capable of metabolizing organosulfur compounds will be essential nih.goviaea.orgoup.com.
Bioaccumulation and Toxicity: It is important to model the potential for this compound to bioaccumulate in organisms and to assess its potential toxicity. The compound's partitioning behavior between air, water, and soil will be a key factor in its environmental distribution and potential for exposure cdc.govwho.int.
Advanced Environmental Models: Comprehensive models will be needed to predict the transport, transformation, and ultimate fate of this compound in the environment. These models will need to integrate data on its physical-chemical properties, biodegradability, and potential for atmospheric degradation cdc.gov.
Q & A
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) to test factors like catalyst loading, solvent polarity, and reaction time. Apply response surface methodology (RSM) to model yield and impurity profiles. Validate with pilot-scale reactions (1–5 L batches) and conduct life-cycle assessment (LCA) for sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
